molecular formula C7H14ClN3O2 B13399947 alpha-amino-2-oxo-3-Pyrrolidinepropanamide hydrochloride

alpha-amino-2-oxo-3-Pyrrolidinepropanamide hydrochloride

Cat. No.: B13399947
M. Wt: 207.66 g/mol
InChI Key: XMKRXOFRYITIKH-UHFFFAOYSA-N
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Description

Historical Context of Pyrrolidine-Based Scaffolds in Antiviral Drug Development

The pyrrolidine ring, a five-membered nitrogen heterocycle, has been a cornerstone of medicinal chemistry due to its stereochemical versatility and bioavailability. Early applications focused on antibacterial and antifungal agents, such as pyrrolidine dithiocarbamate (PDTC), which demonstrated potent activity against human rhinoviruses (HRV) and poliovirus by suppressing viral protein synthesis. This antiviral mechanism, coupled with PDTC’s ability to mitigate oxidative stress in infected cells, highlighted pyrrolidine’s potential as a multifunctional scaffold.

In the 2010s, advances in structural biology revealed pyrrolidine’s utility in targeting viral proteases. For instance, Huang et al. (2015) synthesized fluorocyclopropyl-pyrrolidine derivatives with sub-micromolar activity against Mycobacterium tuberculosis, underscoring the scaffold’s adaptability to diverse pathogens. The integration of α-ketoamide groups into pyrrolidine systems, as seen in hepatitis C virus (HCV) NS3/4A protease inhibitors, further demonstrated enhanced binding affinity through covalent interactions with catalytic serine residues.

Table 1: Evolution of Pyrrolidine-Based Antiviral Agents

Compound Class Target Pathogen Key Structural Feature Mechanism of Action
PDTC HRV, Poliovirus Dithiocarbamate side chain Viral protein synthesis inhibition
Spirooxindole derivatives E. coli, S. aureus Spiro junction at C2 DNA gyrase/topoisomerase IV inhibition
α-Ketoamide pyrrolidines SARS-CoV-2 α-Amino-2-oxo motif 3CL protease inhibition

The structural progression from simple pyrrolidine antibiotics to α-ketoamide-containing protease inhibitors reflects a deliberate shift toward target-specific design. This trajectory culminated in the development of α-amino-2-oxo-3-pyrrolidinepropanamide hydrochloride, which serves as the pharmacophoric core in Paxlovid’s nirmatrelvir component. Its synthesis via reductive amination and cyclocondensation techniques optimized steric and electronic parameters for optimal protease affinity.

Structural Significance of α-Amino-2-Oxo Motifs in Protease Inhibition

The α-amino-2-oxo group confers dual functionality: (1) the keto moiety acts as a electrophilic “warhead” capable of forming reversible covalent bonds with catalytic residues, while (2) the amino group stabilizes tetrahedral intermediates during proteolytic cleavage. In SARS-CoV-2 3CL protease inhibition, this motif positions the compound’s pyrrolidine ring into the S1 substrate-binding pocket, with the carbonyl oxygen coordinating the catalytic dyad (Cys145 and His41).

Comparative studies of pyrrolidine derivatives reveal that substituents at the C3 position critically influence target engagement. For example, the 3-pyrrolidinepropanamide chain in α-amino-2-oxo-3-pyrrolidinepropanamide hydrochloride induces a 15° tilt in the protease’s active site, reducing the Ki value to 0.003 µM in enzymatic assays. This spatial arrangement is facilitated by the pyrrolidine ring’s puckered conformation, which minimizes torsional strain while maximizing van der Waals contacts with hydrophobic residues.

Structural Advantages of the Pyrrolidine Scaffold

  • Stereochemical Control : The pyrrolidine ring’s endo conformation enforces a rigid, preorganized structure that reduces entropy penalties upon binding.
  • Hydrogen-Bond Networks : The α-amino group forms bifurcated hydrogen bonds with backbone carbonyls of Glu166 and Gln189 in SARS-CoV-2 3CL protease, enhancing binding specificity.
  • Metabolic Stability : In vitro microsomal studies indicate that the hydrochloride salt improves aqueous solubility (LogP = -1.2) without compromising membrane permeability.

Properties

Molecular Formula

C7H14ClN3O2

Molecular Weight

207.66 g/mol

IUPAC Name

2-amino-3-(2-oxopyrrolidin-3-yl)propanamide;hydrochloride

InChI

InChI=1S/C7H13N3O2.ClH/c8-5(6(9)11)3-4-1-2-10-7(4)12;/h4-5H,1-3,8H2,(H2,9,11)(H,10,12);1H

InChI Key

XMKRXOFRYITIKH-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C1CC(C(=O)N)N.Cl

Origin of Product

United States

Preparation Methods

Key Synthetic Routes

Two primary pathways dominate the synthesis, both starting from (R)-2,5-diaminopentanoic acid hydrochloride. These routes emphasize regioselective cyclization and reduction steps.

Route 1: Acetylation-Cyclization-Reduction Sequence

Step 1: Acetylation of (R)-2,5-Diaminopentanoic Acid Hydrochloride
  • Reagents : 1.5–2.5 eq acetyl chloride in methanol.
  • Conditions :
    • Temperature: 0–15°C during addition, followed by heating to 50–60°C.
    • Reaction time: 4–6 hours.
  • Outcome : Forms (R)-methyl 2,5-diaminopentanoate dihydrochloride.
Step 2: Cyclization to (R)-3-Aminopiperidin-2-one Hydrochloride
  • Reagents : 2.6 eq sodium methoxide in methanol.
  • Conditions :
    • Temperature: −10°C to 0°C during addition.
    • Stirring: 12–24 hours at ambient temperature.
  • Isolation : Filtration and washing with cold methanol.
Step 3: Reduction to (R)-3-Aminopiperidine Dihydrochloride
  • Reagents : 1.6 eq lithium aluminum hydride (LAH) in tetrahydrofuran (THF).
  • Conditions :
    • Temperature: 35°C during addition, then reflux at 58–60°C for 8–12 hours.
  • Workup : Quenching with aqueous HCl, filtration, and crystallization.
Final Conversion to Target Compound
  • The (R)-3-aminopiperidine dihydrochloride is treated with concentrated HCl and purified via recrystallization.

Route 2: Direct Lactamization from Protected Precursors

Step 1: Benzyloxycarbonyl (Cbz) Protection
  • Reagents : Benzyl chloroformate in aqueous NaOH.
  • Conditions :
    • Temperature: 0–5°C.
    • pH: Maintained at 9–10.
Step 2: Cyclization via Intramolecular Aminolysis
  • Reagents : Trimethylamine in dichloromethane.
  • Conditions :
    • Temperature: 25–30°C.
    • Reaction time: 48 hours.
Step 3: Deprotection and Salt Formation
  • Reagents : H₂/Pd-C for hydrogenolysis, followed by HCl gas.
  • Isolation : Precipitation with methyl tert-butyl ether (MTBE).

Critical Process Parameters

Parameter Route 1 Specifications Route 2 Specifications
Scale Up to 4 kg starting material Lab-scale (10–100 g)
Yield 68–72% (over 3 steps) 55–60% (over 3 steps)
Purity ≥99% (HPLC) ≥95% (HPLC)
Key Solvent Methanol/THF Dichloromethane/MTBE
Temperature Control Strictly maintained (±2°C) Ambient for cyclization

Industrial-Scale Optimization

  • LAH Handling : Large-scale reductions (≥14 kg LAH) require controlled addition to prevent exothermic runaway.
  • Filtration Efficiency : Isolating (R)-3-aminopiperidin-2-one hydrochloride demands sintered filters to minimize product loss.
  • Cost Drivers : Sodium methoxide and LAH account for 40–50% of raw material costs.

Analytical Characterization

  • HPLC : Retention time 6.8 min (C18 column, 0.1% TFA in water/acetonitrile).
  • Chiral Purity : ≥99.5% ee confirmed by chiral HPLC.
  • Spectroscopic Data :
    • ¹H NMR (D₂O): δ 3.85 (m, 1H), 3.20 (dd, 2H), 2.95 (m, 2H).
    • IR : 1665 cm⁻¹ (amide C=O stretch).

Applications and Relevance

This compound serves as a critical intermediate in the synthesis of PF-07321332 (Nirmatrelvir), the antiviral component of Paxlovid™. Its stereochemical integrity and high purity are essential for inhibiting SARS-CoV-2 main protease.

Chemical Reactions Analysis

Types of Reactions

Alpha-amino-2-oxo-3-Pyrrolidinepropanamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions . The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxopyrrolidines, while reduction may produce reduced amides .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with 2-Methyl-1-(3-oxo-3-((4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-3-yl)phenyl)amino)propanamide)pyrrolidine-2-carboxylic acid methyl ester (referred to in ), a related pyrrolidine derivative.

Table 1: Structural and Physicochemical Comparison

Property α-Amino-2-Oxo-3-Pyrrolidinepropanamide HCl 2-Methyl-1-(3-Oxo-3-...propanamide Ester ()
Molecular Formula C₇H₁₃N₃O₂·HCl C₂₃H₂₁F₆N₃O₃
Molecular Weight 207.66 g/mol 501.43 g/mol
Key Functional Groups Amino, oxo, pyrrolidine, amide Trifluoromethyl, pyridinyl, ester, amide
LCMS Data Not reported m/z 501 [M+H]+
Therapeutic Target Potential Enzyme inhibition (speculative) Likely kinase or protease inhibition (patent-derived)

Key Differences

Molecular Weight : The hydrochloride salt has a significantly lower molecular weight (207.66 vs. 501.43), suggesting differences in pharmacokinetic properties such as solubility and bioavailability.

Synthetic Utility : The hydrochloride salt is marketed as a stable intermediate for peptide synthesis, while the patent compound appears tailored for high-affinity interactions in drug discovery .

Biological Activity

Alpha-amino-2-oxo-3-pyrrolidinepropanamide hydrochloride, also known as (2S)-2-amino-3-[(3S)-2-oxopyrrolidin-3-yl]propanamide hydrochloride, is a compound with significant biological activity. This article explores its synthesis, pharmacological properties, and potential therapeutic applications based on recent research findings.

Alpha-amino-2-oxo-3-pyrrolidinepropanamide hydrochloride has the following chemical characteristics:

Property Value
Molecular Formula C7H13N3O2
Molecular Weight 171.20 g/mol
CAS Number 2628280-47-5
Boiling Point 488.1 ± 20.0 °C (Predicted)
Density 1.0 ± 0.06 g/cm³ (Predicted)
pKa 15.83 ± 0.50 (Predicted)

Synthesis

The synthesis of alpha-amino-2-oxo-3-pyrrolidinepropanamide hydrochloride involves a series of chemical reactions that yield the desired compound in a pure form. The deacylation reaction is typically performed using dilute hydrochloric acid, followed by purification processes to isolate the hydrochloride salt form .

Biological Activity

Research indicates that alpha-amino-2-oxo-3-pyrrolidinepropanamide hydrochloride exhibits various biological activities, including:

  • Anticancer Properties :
    • Studies have shown that derivatives of pyrrolidine compounds can exhibit potent anticancer activity against various cancer cell lines, including A549 lung adenocarcinoma cells. Compounds similar to alpha-amino-2-oxo derivatives demonstrate structure-dependent cytotoxicity, with some exhibiting selective toxicity towards cancer cells while sparing normal cells .
  • Antimicrobial Activity :
    • The compound has been noted for its potential antimicrobial properties, particularly against multidrug-resistant strains of Staphylococcus aureus. This highlights its relevance in addressing antibiotic resistance issues in clinical settings .
  • Neuropharmacological Effects :
    • As an alpha-2-delta ligand, it may interact with voltage-gated calcium channels, potentially influencing pain modulation pathways and offering therapeutic benefits in neuropathic pain management .

Case Studies and Research Findings

Several studies have focused on the biological activity of similar compounds:

  • A study on novel 5-oxopyrrolidine derivatives demonstrated significant anticancer effects against A549 cells, with certain derivatives showing a reduction in cell viability comparable to standard chemotherapeutic agents like cisplatin .
  • Research into the pharmacological applications of alpha-2-delta ligands has indicated their effectiveness in treating neuropathic pain when used in combination with phosphodiesterase inhibitors, showcasing their potential for synergistic therapeutic effects .

Q & A

Q. What are the recommended synthetic routes for alpha-amino-2-oxo-3-pyrrolidinepropanamide hydrochloride?

The synthesis involves condensation of pyrrolidine precursors with carbonyl compounds under acidic conditions. Key steps include:

  • Nucleophilic substitution : Reacting a pyrrolidine-3-propanamide precursor with a carbonyl donor (e.g., oxo-acid chloride) in anhydrous dichloromethane.
  • Cyclization : Acid-catalyzed (e.g., HCl) cyclization to form the 2-oxo-pyrrolidine core.
  • Purification : Recrystallization in ethanol/water mixtures or preparative HPLC to achieve >95% purity. Characterization via 1H^1H-NMR and mass spectrometry is critical to confirm structural integrity .

Q. Which analytical techniques are essential for characterizing purity and structural integrity?

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 210–230 nm) to assess purity (>98%).
  • NMR Spectroscopy : 1H^1H-NMR (D2_2O, 500 MHz) to verify proton environments (e.g., pyrrolidine ring protons at δ 3.1–3.5 ppm).
  • Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular weight (m/z 207.66 for [M+H]+^+).
  • Thermogravimetric Analysis (TGA) : Determines thermal stability (decomposition onset >200°C) .

Advanced Research Questions

Q. How can researchers design experiments to investigate its reactivity with biological thiols (e.g., glutathione)?

  • Experimental Setup :
  • Incubate the compound (1–10 mM) with glutathione (5–20 mM) in phosphate buffer (pH 7.4, 37°C).
  • Monitor reaction kinetics using UV-Vis spectroscopy (absorbance at 260–280 nm) or LC-MS to detect thiol adducts.
    • Controls : Include blank reactions (compound alone, thiol alone) and use N-ethylmaleimide as a positive control for thiol reactivity.
    • Data Interpretation : Calculate rate constants (pseudo-first-order kinetics) and identify adducts via fragmentation patterns in MS/MS .

Q. How can contradictory stability data under varying pH conditions be resolved?

  • Accelerated Stability Studies :
  • Prepare solutions at pH 3–9 (HCl/NaOH-adjusted buffers) and store at 40°C/75% RH.
  • Sample aliquots at 0, 1, 2, and 4 weeks for HPLC analysis to quantify degradation products.
    • Statistical Analysis : Apply ANOVA to determine pH-dependent degradation rates. Use Arrhenius modeling to extrapolate shelf-life under standard conditions.
    • Mechanistic Insights : LC-MS/MS identifies hydrolysis products (e.g., ring-opened derivatives) to clarify degradation pathways .

Q. What computational methods predict its binding affinity to neuronal receptors (e.g., NMDA receptors)?

  • Molecular Docking : Use AutoDock Vina with receptor structures (PDB: 4PE5) to estimate binding energies (ΔG). Focus on interactions with the receptor’s glycine-binding site.
  • Molecular Dynamics (MD) Simulations : AMBER force fields simulate binding stability over 100 ns trajectories. Analyze hydrogen bonding (e.g., between the 2-oxo group and Arg523).
  • Validation : Compare computational results with in vitro radioligand displacement assays (IC50_{50} values) .

Data Contradiction and Validation

Q. How to address inconsistencies in reported solubility profiles?

  • Method Standardization :
  • Use the shake-flask method: Dissolve excess compound in buffered solutions (pH 1–10) at 25°C.
  • Filter (0.22 µm) and quantify supernatant via UV spectrophotometry (calibration curve required).
    • Variables to Control : Temperature (±0.5°C), ionic strength (adjust with NaCl), and equilibration time (24–72 hr).
    • Cross-Validation : Compare results with nephelometry for turbidity-based solubility thresholds .

Application-Oriented Questions

Q. What in vitro models are suitable for studying its neuroprotective effects?

  • Cell Models : Primary cortical neurons or SH-SY5Y cells exposed to glutamate-induced excitotoxicity.
  • Dosage : Test 1–100 µM concentrations pre-/post-glutamate insult.
  • Outcome Measures : Cell viability (MTT assay), caspase-3 activity (apoptosis), and ROS levels (DCFH-DA probe).
  • Mechanistic Probes : Use receptor antagonists (e.g., MK-801 for NMDA) to isolate target pathways .

Methodological Resources

For detailed protocols, refer to:

  • Synthetic Procedures : (pyrrolidine derivatization).
  • Analytical Validation : (spectrophotometric assays).
  • Computational Tools : (docking and MD simulations).

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